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Compound of Interest

Compound Name: 2,6-Diaminophenol

Cat. No.: B1348841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Diaminophenol (CAS No: 22440-82-0), a key aromatic intermediate. The document details

predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization,

and utilization in research and development.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-Diaminophenol. Due to the

limited availability of experimentally derived public data for this specific isomer, the NMR and IR

data presented are based on established principles of spectroscopy and data from structurally

similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
Solvent: DMSO-d₆
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¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Protons ~8.5 - 9.5 Broad Singlet 1H Phenolic -OH

~6.4 - 6.6 Triplet 1H Aromatic H-4

~6.0 - 6.2 Doublet 2H
Aromatic H-3, H-

5

~4.5 - 5.5 Broad Singlet 4H Amino -NH₂

¹³C NMR Chemical Shift (δ, ppm) Assignment

Carbons ~145 - 150 C-1 (C-OH)

~135 - 140 C-2, C-6 (C-NH₂)

~110 - 115 C-4

~105 - 110 C-3, C-5

Table 2: Infrared (IR) Spectroscopy Data (Typical
Absorption Ranges)

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3200 Strong, Broad
O-H stretch (phenolic), N-H

stretch (amino)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong Aromatic C=C ring stretch

1300 - 1200 Strong C-O stretch (phenol)

1350 - 1250 Medium C-N stretch (aromatic amine)

850 - 750 Strong
Aromatic C-H out-of-plane

bend
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Table 3: Mass Spectrometry (MS) Data
m/z Value Relative Intensity (%) Assignment

124 High [M]⁺ (Molecular Ion)

107 Moderate [M - NH₃]⁺

95 Moderate [M - CHO]⁺

79 High [C₆H₅N]⁺

52 Moderate [C₄H₄]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2,6-Diaminophenol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure complete dissolution by gentle vortexing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more for adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 2,6-Diaminophenol directly onto the ATR crystal.

Apply uniform pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean, empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Assign the observed bands to the respective functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

Dissolve a small amount of 2,6-Diaminophenol in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

GC Conditions:

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250°C.

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes,

then ramp at 10-20°C/min to a final temperature of 280-300°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230°C.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained mass spectrum with library data for confirmation, if available.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Diaminophenol.
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A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Diaminophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348841#spectroscopic-data-of-2-6-diaminophenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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